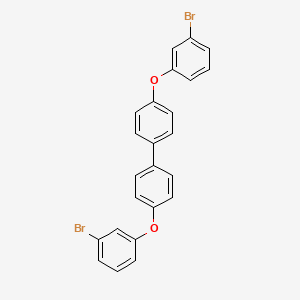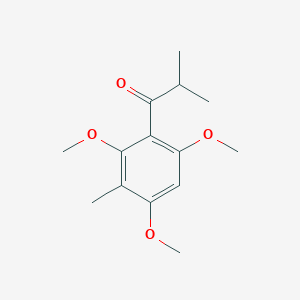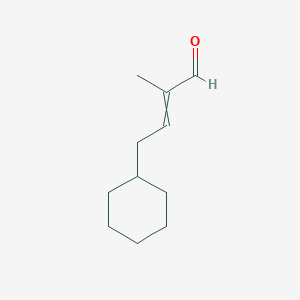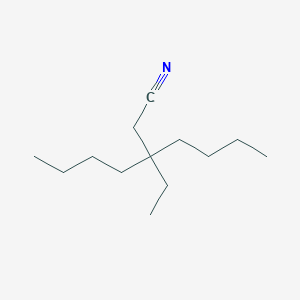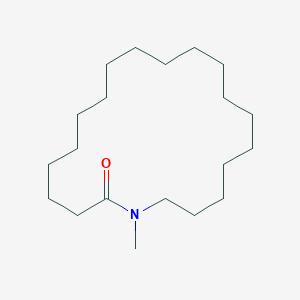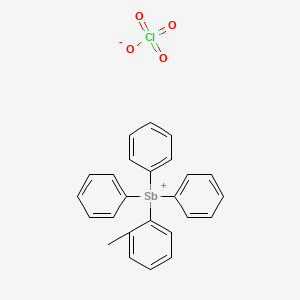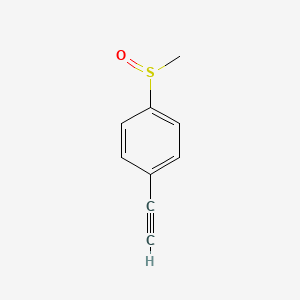
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate is a complex organic compound with a unique structure that includes a xanthene core and multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate typically involves multiple steps. One common method starts with the preparation of 3-methylbut-2-en-1-yl acetate, which can be synthesized by isomerizing 3-methyl-3-buten-1-yl acetate using a catalytic amount of a carbonyl compound of a metal from subgroups 6 to 8 of the periodic system . The xanthene core is then introduced through a series of condensation reactions, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various esters or ethers.
Scientific Research Applications
2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetate groups can undergo hydrolysis, releasing acetic acid and the active xanthene core, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methyl-2(3-methylbut-2-en-1-yl)furan
- (3-Methylbut-1-en-2-yl)benzene
Uniqueness
Compared to similar compounds, 2-(3-Methylbut-2-en-1-yl)-9-oxo-9H-xanthene-1,3,6-triyl triacetate stands out due to its xanthene core and multiple acetate groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
94169-05-8 |
|---|---|
Molecular Formula |
C24H22O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
[6,8-diacetyloxy-7-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl] acetate |
InChI |
InChI=1S/C24H22O8/c1-12(2)6-8-18-20(30-14(4)26)11-21-22(24(18)31-15(5)27)23(28)17-9-7-16(29-13(3)25)10-19(17)32-21/h6-7,9-11H,8H2,1-5H3 |
InChI Key |
WKQALVMBISEEQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC(=O)C)C(=O)C3=C(O2)C=C(C=C3)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


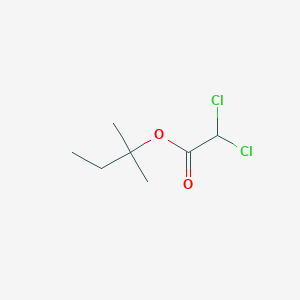
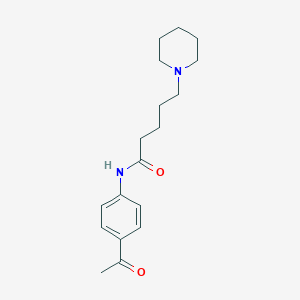
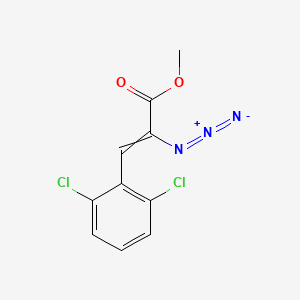

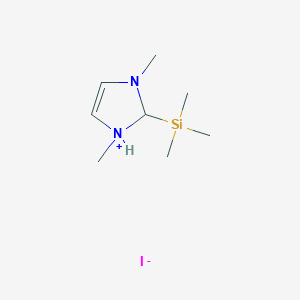
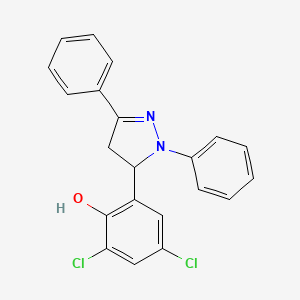
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
